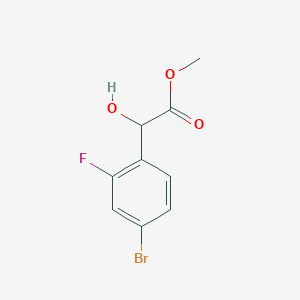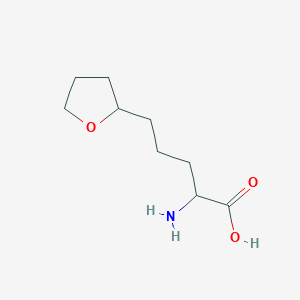
5-(1-Ethoxyvinyl)pyridine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-Ethoxyvinyl)pyridine-2-carboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids. These compounds are characterized by a pyridine ring substituted with a carboxylic acid group. The presence of an ethoxyvinyl group at the 5-position of the pyridine ring adds unique chemical properties to this compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Ethoxyvinyl)pyridine-2-carboxylic acid typically involves the reaction of pyridine-2-carboxylic acid with ethoxyacetylene under specific conditions. The reaction is often catalyzed by trifluoromethane sulfonic acid, which facilitates the formation of the ethoxyvinyl group on the pyridine ring . The reaction is carried out in a solvent such as methanol or ethanol, and the product is purified using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.
化学反応の分析
Types of Reactions
5-(1-Ethoxyvinyl)pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The ethoxyvinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ethoxyvinyl group to ethyl or ethylene groups.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or catalysis by transition metals.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, aldehydes, and carboxylic acids, depending on the specific reaction conditions and reagents used.
科学的研究の応用
5-(1-Ethoxyvinyl)pyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
作用機序
The mechanism of action of 5-(1-Ethoxyvinyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The ethoxyvinyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
類似化合物との比較
Similar Compounds
Picolinic acid (2-pyridinecarboxylic acid): A monocarboxylic derivative of pyridine with similar structural features.
Nicotinic acid (3-pyridinecarboxylic acid):
Isonicotinic acid (4-pyridinecarboxylic acid): Another isomer with a carboxylic acid group at the 4-position of the pyridine ring.
Uniqueness
5-(1-Ethoxyvinyl)pyridine-2-carboxylic acid is unique due to the presence of the ethoxyvinyl group, which imparts distinct chemical reactivity and potential biological activities compared to its isomers. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C10H11NO3 |
|---|---|
分子量 |
193.20 g/mol |
IUPAC名 |
5-(1-ethoxyethenyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H11NO3/c1-3-14-7(2)8-4-5-9(10(12)13)11-6-8/h4-6H,2-3H2,1H3,(H,12,13) |
InChIキー |
ZIOBDKQVMIVPCG-UHFFFAOYSA-N |
正規SMILES |
CCOC(=C)C1=CN=C(C=C1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H,2H,3H-pyrido[2,3-b][1,4]oxazin-7-aminedihydrochloride](/img/structure/B13565104.png)
![Tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-azaspiro[2.5]oct-6-ene-4-carboxylate](/img/structure/B13565108.png)






![6-(1-{[(Tert-butoxy)carbonyl]amino}ethyl)pyridine-3-carboxylic acid](/img/structure/B13565157.png)



![4-(hydroxymethyl)-hexahydro-1H-pyrrolo[1,2-c][1,3]oxazin-1-one](/img/structure/B13565167.png)

